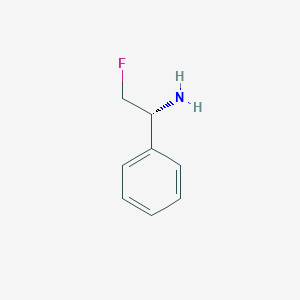

(R)-2-Fluoro-1-phenyl-ethylamine

Description

Significance of Chirality in Advanced Organic Synthesis

Chirality, a term derived from the Greek word for hand, describes the "handedness" of molecules. quora.com It refers to a molecule's property of being non-superimposable on its mirror image. quora.comnumberanalytics.com This phenomenon is a fundamental concept in organic chemistry with profound implications across various scientific fields, including biochemistry and pharmaceuticals. numberanalytics.com The presence of a chiral center, typically a carbon atom bonded to four different groups, gives rise to stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. numberanalytics.comlibretexts.org

Enantiomers, a specific type of stereoisomer, are mirror images of each other that cannot be superimposed. numberanalytics.com While they share the same physical properties like boiling and melting points, their interaction with other chiral molecules, such as biological receptors and enzymes, can differ significantly. youtube.comlumenlearning.com This stereoselectivity is crucial in drug development, as one enantiomer of a drug may be therapeutically effective while the other could be inactive or even harmful. numberanalytics.comyoutube.com The infamous case of thalidomide, where one enantiomer was a sedative and the other was teratogenic, underscores the critical importance of chirality in medicinal chemistry. numberanalytics.com

Strategic Incorporation of Fluorine in Bioactive Molecules and Synthetic Intermediates

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the properties of drug candidates and synthetic intermediates. tandfonline.com Fluorine's unique characteristics, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. tandfonline.com

Key advantages of strategic fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making fluorinated compounds more resistant to metabolic breakdown. tandfonline.commdpi.com This can lead to a longer duration of action for a drug.

Improved Bioavailability: Fluorine can alter a molecule's lipophilicity and basicity, which can improve its ability to permeate cell membranes. tandfonline.com

Increased Binding Affinity: The electronegativity of fluorine can modify the electron distribution within a molecule, potentially leading to stronger interactions with target proteins. tandfonline.commdpi.com

Modulation of pKa: The introduction of fluorine can lower the pKa of nearby functional groups, which can be beneficial for optimizing a drug's absorption and distribution. tandfonline.com

The prevalence of fluorinated compounds in the pharmaceutical industry is significant, with approximately 20-25% of all commercialized drugs containing fluorine. nih.govwikipedia.org This trend highlights the importance of fluorination in modern drug discovery and development. tandfonline.com

The Academic and Research Significance of (R)-2-Fluoro-1-phenyl-ethylamine

This compound is a chiral fluoroamine that has garnered attention in academic and research circles. As a member of the phenethylamine (B48288) class, which includes important neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), its structure is of interest for potential biological activity. nih.govacs.orgwikipedia.org The presence of both a chiral center and a fluorine atom makes it a valuable building block for the synthesis of more complex and potentially bioactive molecules. bldpharm.com

Research into chiral β-fluoroamines, a class to which this compound belongs, has been driven by their potential to modulate biological activity. The β-fluorine atom can significantly lower the basicity of the amine group, which can impact its interaction with biological targets and improve properties like CNS penetration. nih.gov The synthesis of enantiomerically pure β-fluoroamines is an active area of research, with various methods being developed to achieve high yields and stereoselectivity. nih.govresearchgate.net

The study of fluorinated phenethylamines also extends to understanding their conformational landscapes. The position of the fluorine atom on the phenyl ring can influence the molecule's preferred three-dimensional structure, which in turn can affect its biological activity. rsc.org

Interactive Data Table: Properties of this compound and Related Compounds

Below is a table summarizing key information for this compound and its parent compounds.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-fluoro-1-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,10H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWGCLOZHMSHGB-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 2 Fluoro 1 Phenyl Ethylamine and Analogous Chiral Fluoroamines

Enantioselective Catalytic Synthesis

Directly creating the desired stereocenter in a single synthetic step is often the most efficient approach. Enantioselective catalysis, using chiral metal complexes, enzymes, or small organic molecules, offers powerful tools to achieve this goal.

Asymmetric Hydrogenation Strategies for Chiral Amine Precursors

Asymmetric hydrogenation is a cornerstone of chiral synthesis, enabling the enantioselective reduction of prochiral ketones, imines, and enamines to furnish chiral alcohols and amines. nih.govwikipedia.org The synthesis of (R)-2-Fluoro-1-phenyl-ethylamine via this route typically involves the asymmetric hydrogenation of a suitable precursor, such as 2-fluoroacetophenone (B1329501) or a corresponding imine.

Pioneering work by Noyori and others has established that ruthenium (Ru) complexes bearing chiral diphosphine ligands (e.g., BINAP) and diamine ligands are exceptionally effective for the asymmetric hydrogenation of ketones. nih.govnih.gov For instance, the hydrogenation of acetophenone, a close structural analog of 2-fluoroacetophenone, using a RuCl₂(diphosphine)(diamine) catalyst system proceeds with high activity and enantioselectivity. nih.govnih.gov The mechanism is believed to involve a metal-ligand bifunctional catalysis, where a hydride is transferred from the metal center while a proton is delivered from the diamine ligand via a six-membered pericyclic transition state. nih.gov Iridium (Ir) catalysts, particularly those with tridentate P,N,N-type ligands like SpiroPAP, have also shown remarkable activity and selectivity in the hydrogenation of a wide array of ketones. researchgate.net These established catalytic systems are directly applicable to the synthesis of chiral β-fluoroamines.

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Ketones

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| trans-[RuCl₂{(S)-binap}{(S,S)-dpen}] | Aromatic Ketones | Chiral Secondary Alcohols | >99% | nih.gov |

| (S)-TolBINAP/(S,S)-DPEN–Ru(II) | Acetophenone | (R)-1-phenylethanol | High | nih.gov |

| Ir-SpiroPAP | Aromatic Ketones | Chiral Secondary Alcohols | >99% | researchgate.net |

Another key strategy is the asymmetric hydrogenation of enamines or imines derived from 2-fluoroacetophenone. Both rhodium and iridium-based catalysts with chiral diphosphine ligands have demonstrated excellent performance in the asymmetric hydrogenation of enamines. wikipedia.org

Biocatalytic Approaches Employing Transaminases for Stereoselective Amination

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods. Amine transaminases (ω-TAs) and reductive aminases (RedAms) are particularly powerful enzymes for the asymmetric synthesis of chiral amines. whiterose.ac.ukrsc.org

Reductive aminases (RedAms) from fungal sources have been successfully applied to the direct asymmetric reductive amination of α-fluoroacetophenones. whiterose.ac.uk These NADPH-dependent enzymes can utilize ammonia (B1221849) as the amine donor to convert the ketone directly into the corresponding primary amine with high conversion and excellent enantioselectivity. For example, a reductive aminase from Ajellomyces dermatitidis (AdRedAm) has been used to synthesize (R)-2-fluoro-1-phenylethylamine from 2-fluoroacetophenone. whiterose.ac.uk This approach avoids the pre-formation of imines and often proceeds under mild aqueous conditions.

Table 2: Reductive Aminase (RedAm) Catalyzed Synthesis of β-Fluoroamines

| Enzyme | Substrate | Amine Donor | Product | Conversion | Enantiomeric Excess (ee) | Reference |

| AdRedAm | 2-Fluoroacetophenone | Methylamine | (R)-N-Methyl-2-fluoro-1-phenylethylamine | 92% | >99% | whiterose.ac.uk |

| AdRedAm | 2-Fluoroacetophenone | Ammonia | (R)-2-Fluoro-1-phenylethylamine | 18% | 96% | whiterose.ac.uk |

| NfRedAm | Various Ketones | Ammonia | Primary Amines | up to >97% | Excellent | nih.gov |

ω-Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or (R)-1-phenylethylamine) to a prochiral ketone acceptor. libretexts.orgquizlet.com Both (R)- and (S)-selective ω-TAs are available, allowing access to either enantiomer of the target amine. quizlet.com While highly effective, the reaction equilibrium can sometimes be unfavorable. This challenge can be overcome by using specific amine donors that shift the equilibrium or by removing the ketone byproduct. quizlet.com

Organocatalytic Methods for Stereoselective C-F Bond Formation

Organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a third major pillar of asymmetric synthesis. Several organocatalytic strategies have been developed for the synthesis of chiral β-fluoroamines.

One prominent method involves the asymmetric α-fluorination of an aldehyde, catalyzed by a chiral secondary amine (like a proline derivative), followed by in-situ reduction or reductive amination of the resulting α-fluoroaldehyde. This approach provides rapid access to a variety of β-fluoroamines with high enantioselectivity (94-98% ee). whiterose.ac.uk

Another powerful strategy employs chiral phase-transfer catalysis. For instance, a chiral N-ethyl bis-urea catalyst can solubilize and activate potassium fluoride (B91410) (KF), a safe and inexpensive fluoride source, to enable the enantioselective fluorination of suitable precursors, leading to valuable β-fluoroamines in high yields. libretexts.org

Chiral Resolution Techniques

When a direct asymmetric synthesis is not feasible or when a racemic mixture is readily available, chiral resolution provides a reliable path to obtaining a single enantiomer. This involves separating the enantiomers of a racemic compound, often by converting them into diastereomers that possess different physical properties.

Diastereomeric Salt Formation and Fractional Crystallization Protocols

One of the oldest and most industrially practiced methods for resolving racemates is through the formation of diastereomeric salts. libretexts.org Since this compound is a base, it can be resolved by reacting the racemic mixture with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orgresearchgate.net

The reaction produces a mixture of two diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. These diastereomers are not mirror images and thus have different physical properties, most importantly, different solubilities in a given solvent. nih.gov Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially precipitate from the solution. The choice of solvent is critical for achieving efficient separation. After the less soluble salt is isolated by filtration, the pure (R)-enantiomer of the amine can be recovered by treatment with a base to neutralize the resolving acid. libretexts.orgnih.gov

Table 3: Common Chiral Resolving Agents

| Class | Resolving Agent | Used to Resolve | Reference |

| Chiral Acid | (+)-Tartaric Acid | Racemic Amines | libretexts.orgresearchgate.net |

| Chiral Acid | (-)-Mandelic Acid | Racemic Amines | libretexts.org |

| Chiral Base | (R)-1-Phenylethylamine | Racemic Acids | libretexts.orglibretexts.org |

| Chiral Base | Brucine | Racemic Acids | libretexts.org |

The success of this method relies on the significant difference in solubility between the two diastereomeric salts, which can be determined by constructing a binary melting point phase diagram.

Enzymatic Kinetic Resolution for Enantiomeric Separation

Enzymatic kinetic resolution (EKR) leverages the high stereoselectivity of enzymes to differentiate between two enantiomers in a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted.

For racemic 2-fluoro-1-phenylethylamine, lipases are effective catalysts for kinetic resolution. The process typically involves the enantioselective acylation of the amine. For example, using an acyl donor like ethyl acetate (B1210297), a lipase (B570770) can selectively acylate the (R)-enantiomer to form (R)-N-acetyl-2-fluoro-1-phenylethylamine, while the (S)-enantiomer remains largely unreacted. The resulting acetylated amine and the unreacted amine can then be easily separated due to their different chemical properties. A key limitation of EKR is that the maximum theoretical yield for a single enantiomer is 50%.

Amine transaminases (ATAs) can also be used for the kinetic resolution of racemic β-fluoroamines. The enzyme selectively deaminates one enantiomer to the corresponding ketone, leaving the other enantiomer in high optical purity. whiterose.ac.uk While effective, this method also suffers from the 50% maximum yield. However, strategies such as dynamic kinetic resolution (DKR), where the starting enantiomers are interconverted during the reaction, can potentially overcome this limitation to provide yields approaching 100%.

Continuous Flow Resolution Systems for Enhanced Efficiency

The resolution of racemic amines into their constituent enantiomers is a cornerstone of chiral synthesis. The transition from traditional batch processing to continuous flow systems represents a significant leap in efficiency, safety, and scalability. For chiral amines like 2-fluoro-1-phenyl-ethylamine, continuous flow resolutions offer enhanced productivity through automation, superior process control, and the ability to integrate reaction and purification steps seamlessly.

Two prominent strategies in this domain are enzymatic kinetic resolution and crystallization-induced diastereomeric transformation, both of which have been successfully implemented in flow environments.

Enzymatic Kinetic Resolution in Flow:

This method leverages the stereospecificity of enzymes to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer. Immobilized enzymes, such as Candida antarctica lipase B (CALB, often used as Novozym 435™), are particularly well-suited for continuous flow applications as they can be packed into columns or reactors for repeated use without catalyst loss. chemistryviews.org

In a typical setup, a solution of the racemic amine and an acyl donor (e.g., ethyl acetate) is passed through a heated, packed-bed reactor containing the immobilized lipase. chemistryviews.orgrsc.org The enzyme catalyzes the selective acylation of one enantiomer. For instance, in the resolution of the structurally similar rac-1-phenylethylamine, the (R)-enantiomer is acylated to (R)-N-(1-phenylethyl)acetamide, leaving the (S)-1-phenylethylamine unreacted. rsc.org The product stream then undergoes a continuous liquid-liquid extraction process to separate the unreacted amine from the newly formed amide, achieving high enantiomeric excess (ee) for both components. rsc.org This integrated approach of reaction and separation minimizes manual handling and processing time. rsc.org

| Compound Resolved | Enzyme | Flow System Details | Conversion | Product (ee) | Reference |

| rac-1-Phenylethylamine | Novozym 435™ | Packed-bed reactor, isopropyl acetate solvent | ~50% | (R)-amide (96% ee) | rsc.org |

| rac-1-Phenylethylamine | Novozym 435™ | Packed-bed reactor, ethyl acetate acyl donor | High | Pure chiral amide (>200 e.r.) | chemistryviews.org |

Dynamic Diastereomeric Crystallization in Flow:

A more advanced and potentially higher-yielding approach is the use of dynamic resolution processes, such as Crystallisation Induced Diastereomeric Transformation (CIDT). In this method, the racemic amine is reacted with a chiral resolving agent to form a pair of diastereomeric salts with different solubilities. whiterose.ac.uk In a continuous flow system, the less soluble diastereomer crystallizes out of solution and is collected, while the more soluble diastereomer remains in the mother liquor. whiterose.ac.ukacs.org

To overcome the 50% theoretical yield limit of simple resolution, the mother liquor containing the undesired diastereomer is passed through a racemization unit—typically a heated, packed-bed reactor containing a supported racemization catalyst (e.g., an iridium complex). acs.orgacs.org This step converts the undesired enantiomer back into the racemate, which is then recycled back into the crystallizer. acs.org This resolution-racemization-recycle loop, often called an R3 process, can theoretically drive the conversion to a single desired enantiomer to nearly 100% yield. whiterose.ac.ukacs.org The use of agitated tube reactors like the Coflore® system allows for efficient handling of the multiphase solid-liquid slurry, which is a common challenge in continuous crystallization. whiterose.ac.uk

Stereoselective Derivatization and Transformation Pathways

Beyond resolving racemates, the direct stereoselective synthesis of chiral fluoroamines is a highly sought-after goal. Advanced methods involving stereochemical inversion and asymmetric reductive amination provide powerful tools for accessing specific enantiomers like this compound.

Mitsunobu Inversion Protocols for Stereochemical Control

The Mitsunobu reaction is a powerful method for the stereochemical inversion of secondary alcohols. chemistrysteps.comorganic-chemistry.org This reaction allows for the conversion of an alcohol into a variety of functional groups, including amines, via an SN2 mechanism that proceeds with a clean inversion of configuration at the stereogenic carbon center. researchgate.net This makes it an ideal strategy for synthesizing this compound from its corresponding (S)-2-fluoro-1-phenylethanol precursor.

The reaction is typically carried out in a one-pot fashion, where the alcohol is treated with a phosphine (B1218219) (usually triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). chemistrysteps.comatlanchimpharma.com The mechanism involves the initial formation of a betaine (B1666868) from the PPh₃ and DEAD. This species then protonates the acidic nucleophile (e.g., phthalimide) and activates the alcohol's hydroxyl group by forming an alkoxyphosphonium salt, which is an excellent leaving group. chemistrysteps.comorganic-chemistry.org The conjugate base of the acidic nucleophile then displaces the activated oxygen via a backside SN2 attack, resulting in complete stereoinversion. organic-chemistry.org

For the synthesis of a primary amine, a nitrogen nucleophile such as phthalimide (B116566) or an azide (B81097) is used. organic-chemistry.org The use of phthalimide, in a process analogous to the Gabriel synthesis, yields a protected amine that can be subsequently deprotected to reveal the desired primary amine with the inverted stereochemistry. organic-chemistry.org This protocol is highly reliable for achieving stereochemical control, even with sterically hindered alcohols. orgsyn.org

| Starting Material | Reagents | Key Transformation | Product Stereochemistry | Reference |

| Chiral secondary alcohol | 1. Triphenylphosphine (PPh₃) 2. Diethyl azodicarboxylate (DEAD) 3. Nitrogen Nucleophile (e.g., Phthalimide, HN₃) | Activation of OH group and SN2 displacement | Inversion of configuration | chemistrysteps.comorganic-chemistry.orgresearchgate.net |

| Sterically hindered alcohol | 1. PPh₃ 2. DEAD 3. 4-Nitrobenzoic acid | Esterification with inversion | Inverted ester | orgsyn.org |

Optimized Reductive Amination Strategies for Chiral Fluoroamine Synthesis

Reductive amination is a fundamental transformation for amine synthesis, and its asymmetric variants provide a direct route to chiral amines. youtube.com An innovative and highly effective strategy for synthesizing chiral β-fluoroamines involves a two-pot sequence combining organocatalytic α-fluorination with a subsequent reductive amination step. nih.gov

This process begins with the enantioselective α-fluorination of an aldehyde (e.g., phenylpropanal) using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) and a chiral secondary amine catalyst (a MacMillan catalyst). nih.gov This step generates a chiral α-fluoroaldehyde with high enantiomeric excess. Without extensive purification, this intermediate is then subjected to reductive amination. The aldehyde reacts with an amine to form an iminium ion, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride (NaBH₃CN). youtube.comnih.gov The use of NaBH₃CN is particularly advantageous in one-pot procedures as it is selective for reducing the iminium ion over the starting carbonyl compound. youtube.comyoutube.com

This organocatalytic approach provides a general and rapid method to access a wide range of chiral β-fluoroamines with excellent enantioselectivity. nih.gov By choosing the appropriate enantiomer of the organocatalyst, either the (R) or (S) product can be selectively synthesized. nih.gov Another powerful strategy is the direct asymmetric reductive amination of a ketone (e.g., 2-fluoro-1-phenylethanone) using a transition metal catalyst, such as iridium, paired with a chiral phosphoramidite (B1245037) ligand, which can also provide high levels of enantiocontrol. rsc.org

| Amine Component | Aldehyde Component | Catalyst (for fluorination) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Boc-piperazine | Phenylpropanal | (S)-Imidazolidinone | 87 | >99 | nih.gov |

| Morpholine | Phenylpropanal | (S)-Imidazolidinone | 92 | >98 | nih.gov |

| Benzylamine | Phenylpropanal | (S)-Imidazolidinone | 71 | >99 | nih.gov |

| Aniline | Phenylpropanal | (S)-Imidazolidinone | 65 | >99 | nih.gov |

Mechanistic and Computational Insights into R 2 Fluoro 1 Phenyl Ethylamine

First-Principles Computational Studies of Conformational Landscapes

The conformational landscape of a molecule describes the potential energy surface as a function of its rotatable dihedral angles. Understanding this landscape is crucial for predicting the most stable three-dimensional structures a molecule will adopt.

First-principles quantum mechanical computations are powerful tools for exploring molecular conformations. arxiv.orgaps.orgresearchgate.netresearchgate.netaps.org For the N-protonated form of 2-fluoro-1-phenylethylamine, comprehensive conformational studies have been performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set. nih.govacs.org Further calculations at the G3MP2B3 level of theory have also been conducted to refine the energetic and thermodynamic data. nih.govacs.org These methods are well-established for providing accurate descriptions of molecular structures and energies. longdom.orgnih.gov The Gaussian03 program was utilized for these computational investigations. nih.govacs.org

The conformational space of the (2-fluoro-2-phenyl-1-ethyl)-ammonium ion was systematically explored by considering the rotation around two key dihedral angles. These full conformational studies provide a detailed picture of the molecule's flexibility and the various low-energy structures it can adopt. nih.govacs.org

The computational exploration of the conformational landscape of N-protonated-β-fluoro-β-phenyl-ethylamine revealed several stable conformers. nih.govacs.org The geometries of these conformers were fully optimized, and their relative energies were calculated to identify the most stable structures. acs.orgnih.gov

Vibrational frequency calculations were performed on these stable conformers at the B3LYP/6-31G(d,p) and G3MP2B3 levels of theory. nih.govacs.org These calculations serve two primary purposes: to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies) and to provide theoretical vibrational spectra that can be compared with experimental data, such as that obtained from infrared (IR) or Raman spectroscopy. rsc.orgnih.govresearchgate.net The calculated vibrational frequencies are also essential for computing the zero-point vibrational energy (ZPVE) and the thermodynamic functions of each conformer.

Thermodynamic Characterization of Enantiomeric and Diastereomeric Forms

The presence of multiple chiral centers in a molecule leads to the existence of enantiomers and diastereomers, which can have different physical and biological properties. fau.euadvancedsciencenews.commasterorganicchemistry.com Computational chemistry allows for the detailed thermodynamic characterization of these stereoisomers.

For the stable conformers of the R and S enantiomers of N-protonated-β-fluoro-β-phenyl-ethylamine, a full suite of thermodynamic functions was calculated. nih.govacs.org These include the internal energy (U), enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations were performed at the B3LYP/6-31G(d,p) and G3MP2B3 levels of theory. nih.govacs.org

The thermodynamic functions provide a complete picture of the energetic properties of each conformer at a given temperature. The Gibbs free energy (G) is particularly important as it combines the effects of enthalpy and entropy to determine the thermodynamic stability and relative population of each conformer at equilibrium.

A representative set of calculated relative thermodynamic functions for the stable conformers of the (R)- and (S)-N-protonated-β-fluoro-β-phenyl-ethylamine at the B3LYP/6-31G(d,p) level of theory is presented below. The values are relative to a reference conformer.

| Conformer | Relative Internal Energy (ΔU) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| (R)-Isomer | |||

| Conformer 1 | 0.00 | 0.00 | 0.00 |

| Conformer 2 | 1.25 | 1.24 | 1.35 |

| Conformer 3 | 2.89 | 2.88 | 2.95 |

| (S)-Isomer | |||

| Conformer 1' | 0.00 | 0.00 | 0.00 |

| Conformer 2' | 1.25 | 1.24 | 1.35 |

| Conformer 3' | 2.89 | 2.88 | 2.95 |

Note: This table is illustrative and based on the type of data generated in the cited literature. The actual number of conformers and their relative energies depend on the specific computational methods and the definition of the reference conformer. nih.govacs.org

By comparing the Gibbs free energies of the most stable conformers of the different stereoisomers, their relative thermodynamic stability can be determined. nih.gov In the case of the enantiomeric forms (R and S) of N-protonated-β-fluoro-β-phenyl-ethylamine, the corresponding conformers have identical thermodynamic properties, as expected for enantiomers in an achiral environment. nih.govacs.org

The study also established the enantiomeric and diastereomeric relationships between the various stable structures identified. nih.govacs.org This is achieved by considering both point and axis chirality within the molecules. Understanding these relationships is crucial for rationalizing the distinct properties of different stereoisomers.

Exploration of Intermolecular and Intramolecular Interactions

The conformation and stability of a molecule are significantly influenced by a network of non-covalent interactions, both within the molecule (intramolecular) and with its surroundings (intermolecular).

For the N-protonated-β-fluoro-β-phenyl-ethylamine, intramolecular hydrogen bonding has been identified as a key factor in determining the conformational preferences. nih.govacs.org The Atoms in Molecules (AIM) theory, a method for analyzing the electron density, was used to study these interactions. nih.govacs.org The presence of a hydrogen bond between the protonated amino group and the fluorine atom is a significant stabilizing interaction in certain conformations. This type of interaction is known to have a profound effect on the conformational preferences of fluorinated amines and alcohols. psu.edu

Intramolecular Hydrogen Bonding Interactions (e.g., Atoms in Molecules Analysis)

The conformational landscape of phenylethylamines is governed by a delicate balance of steric and electronic interactions. In the parent compound, 2-phenylethylamine, folded gauche conformers are stabilized by a weak N-H···π interaction between the amino group and the aromatic ring. researchgate.netrsc.org The introduction of a fluorine atom at the C2 (or β) position in (R)-2-fluoro-1-phenylethylamine introduces the possibility of a competing intramolecular hydrogen bond between the amino group (N-H) and the highly electronegative fluorine atom (N-H···F).

While direct experimental or computational studies detailing the intramolecular interactions of (R)-2-fluoro-1-phenylethylamine are not extensively available in the literature, the principles of such bonding are well-established. nih.govucla.edunih.gov The existence and nature of a potential N-H···F hydrogen bond would be heavily dependent on the molecular conformation. A gauche arrangement of the N-C-C-F dihedral angle would bring the amine and fluorine moieties into close proximity, creating a five-membered pseudo-ring structure conducive to this interaction.

Atoms in Molecules (AIM) Analysis: A definitive computational tool to characterize such weak interactions is the Quantum Theory of Atoms in Molecules (AIM). An AIM analysis of the electron density of the optimized conformer of (R)-2-fluoro-1-phenylethylamine would be expected to reveal the following indicators if an N-H···F hydrogen bond exists:

A bond critical point (BCP) between the hydrogen of the amine group and the fluorine atom.

The presence of a bond path linking these two atoms, providing a visual representation of the interaction.

Specific topological properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), which would quantify the strength and nature of the bond. Generally, for weak hydrogen bonds, these values are low.

The strength of this putative N-H···F bond would be weighed against the persistent N-H···π interaction with the phenyl ring. Computational studies on protonated, ring-fluorinated phenylethylamines have shown that both N-H+···π and N-H+···F interactions can coexist and contribute to conformational stability. nih.gov In the neutral (R)-2-fluoro-1-phenylethylamine, the competition between these two weak hydrogen bonds would ultimately dictate the preferred gas-phase conformation.

Table 1: Potential Intramolecular Noncovalent Interactions in (R)-2-Fluoro-1-phenyl-ethylamine

| Interacting Groups | Interaction Type | Conformation | Expected AIM Evidence |

| Amine (N-H) and Phenyl Ring (π-system) | N-H···π Hydrogen Bond | Gauche | Bond Critical Point between H and ring carbons |

| Amine (N-H) and Fluorine | N-H···F Hydrogen Bond | Gauche | Bond Critical Point between H and F |

Noncovalent Interactions in Monohydrated Clusters of Fluorinated Phenylethylamines

To understand the behavior of (R)-2-fluoro-1-phenylethylamine in a biological or aqueous environment, it is crucial to analyze its interactions with water molecules. Studies on the monohydrated clusters of the parent compound, 2-phenylethylamine (PEA), and its ring-fluorinated isomer, 2-(2-fluoro-phenyl)-ethylamine (2-FPEA), provide a strong basis for predicting the behavior of the title compound. acs.orgnih.govresearcher.life

In hydrated clusters of PEA, the primary binding site for a single water molecule is the nitrogen atom of the amine group, which acts as a hydrogen bond acceptor to form a strong O-H···N bond. researcher.lifeacs.org This is expected to be the dominant interaction in a monohydrated cluster of (R)-2-fluoro-1-phenylethylamine as well.

For (R)-2-fluoro-1-phenylethylamine, a similar network of interactions is anticipated in its monohydrated cluster. Following the formation of the principal O-H···N bond, the water molecule and the fluorinated phenylethylamine can arrange to maximize secondary stabilizing forces. Depending on the conformation, this could involve hydrogen bonds from the amine N-H or side-chain C-H groups to the water oxygen (N-H···O or C-H···O) or a weak interaction between a water hydrogen and the β-fluorine atom (O-H···F).

Table 2: Comparison of Expected Noncovalent Interactions in Monohydrated Clusters

| Interaction Type | 2-Phenylethylamine (PEA)-H₂O | 2-(2-Fluoro-phenyl)-ethylamine (2-FPEA)-H₂O | This compound-H₂O (Predicted) |

| Primary H-Bond | O-H···N | O-H···N | O-H···N |

| Secondary Interactions | N-H···π, Hwater···π, Owater···H-C | N-H···π, C-H···O, C-H···F | N-H···π, C-H···O, potential O-H···F |

Aromaticity Analysis of Phenyl Moieties and Electronic Effects

The introduction of substituents can influence the electronic structure of the phenyl ring and, consequently, its aromaticity. However, the effect of a substituent depends heavily on its nature and position.

Electronic Effects: Fluorine is the most electronegative element, exerting a powerful negative inductive effect (-I). nih.gov When placed at the β-position of the ethylamine (B1201723) side chain, the fluorine atom in (R)-2-fluoro-1-phenylethylamine will strongly withdraw electron density along the sigma bonds. This has a pronounced effect on the adjacent amino group, reducing its electron density and making it less basic (lowering its pKa) compared to the non-fluorinated phenethylamine (B48288). chemrxiv.org This modulation of basicity is a key strategy in medicinal chemistry to improve pharmacokinetic properties, such as reducing unwanted interactions or enhancing membrane permeability. nih.govchemrxiv.org

The fluorine atom also possesses a positive mesomeric or resonance effect (+R) due to its lone pairs, but this effect is transmitted through the π-system. Since the fluorine in (R)-2-fluoro-1-phenylethylamine is not directly attached to the phenyl ring, this resonance effect on the ring is negligible.

Aromaticity Analysis: Aromaticity is a multidimensional concept, but it is fundamentally tied to the cyclic delocalization of π-electrons in the phenyl ring. Common computational metrics for aromaticity include the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates bond length equalization, and Nucleus-Independent Chemical Shift (NICS), which probes the magnetic shielding at the center of the ring.

In (R)-2-fluoro-1-phenylethylamine, the fluoroethylamino substituent is connected to the ring via a C-C sigma bond. Therefore, its influence on the π-system of the phenyl ring is primarily indirect, transmitted via hyperconjugation and weak inductive effects. Unlike a substituent placed directly on the ring, the β-fluorine atom is not expected to cause a significant perturbation of the ring's π-electron system. Consequently, the aromaticity of the phenyl moiety in (R)-2-fluoro-1-phenylethylamine is predicted to be very similar to that of the parent phenethylamine or toluene, with HOMA and NICS values characteristic of a typical benzene (B151609) ring. Studies on systems where fluorine is attached to an aromatic ring show that it can lower the energy of molecular orbitals, but major changes to aromaticity are not typically observed. rsc.org

Table 3: Predicted Electronic Effects of β-Fluorination

| Property | 2-Phenylethylamine | This compound | Primary Cause |

| Amine Basicity (pKa) | Higher | Lower | Strong -I effect of fluorine |

| Phenyl Ring Aromaticity | Standard | Standard (minimal change) | Substituent is not directly conjugated with the ring |

| Dipole Moment | Moderate | Higher | Introduction of the highly polar C-F bond |

Applications of R 2 Fluoro 1 Phenyl Ethylamine in Asymmetric Synthesis and Chiral Technologies

Role as a Chiral Ligand in Asymmetric Catalysis

Chiral ligands are crucial components of asymmetric catalysis, binding to a metal center to create a chiral environment that directs the stereochemical outcome of a catalyzed reaction. rsc.orgnih.gov

The design of new chiral ligands is a continuous effort in chemical research. researchgate.net However, there are no specific reports on the design and synthesis of chiral ligands that incorporate the (R)-2-Fluoro-1-phenyl-ethylamine moiety.

Without the documented synthesis of such ligands, there is consequently no data on their performance in transition metal-mediated asymmetric reactions. Therefore, no data tables on catalytic activity or enantioselectivity can be presented.

Function as a Chiral Building Block for Sophisticated Molecular Architectures

Chiral building blocks are enantiomerically pure compounds that are incorporated as a permanent part of a larger, complex molecule. The synthesis of fluorinated organic molecules is of great interest, particularly for pharmaceutical applications. nih.gov While the potential for this compound to serve as such a building block exists, there are no specific, published examples of its use in the synthesis of sophisticated molecular architectures.

Synthesis of Fluorinated Amides and Related Chiral Derivatives

This compound serves as a valuable chiral building block for the synthesis of enantiomerically enriched fluorinated amides and other chiral derivatives. While its direct application as a chiral auxiliary in large-scale synthesis is an emerging area, its structural motif is highly sought after. The non-fluorinated analog, (R)-1-phenylethylamine, is widely used as a chiral auxiliary to control the stereochemical outcome of reactions. nih.govnih.gov By reacting with a prochiral carboxylic acid, it forms a diastereomeric amide. The steric hindrance provided by the phenyl group directs subsequent chemical transformations, such as alkylation at the α-position, to occur stereoselectively. After the desired stereocenter is created, the chiral auxiliary can be cleaved, yielding an enantiomerically pure product.

The introduction of a fluorine atom at the β-position of the ethylamine (B1201723) backbone, as in this compound, is expected to modulate the electronic and steric properties of the auxiliary. The high electronegativity of fluorine can influence the reactivity and conformational preferences of the amide intermediate, potentially leading to enhanced diastereoselectivity in certain reactions. The enzymatic synthesis of the closely related compound (R)-2-fluoro-α-methylbenzylamine highlights the industrial interest in this chiral scaffold for producing enantiopure amines, which are key intermediates for active pharmaceutical ingredients. researchgate.net

The general strategy for using a chiral amine like (R)-1-phenylethylamine, which serves as a model for its fluorinated counterpart, is outlined below:

| Step | Description | Purpose |

| 1. Amide Formation | A racemic or prochiral carboxylic acid is reacted with the chiral amine (e.g., (R)-1-phenylethylamine) to form a mixture of diastereomeric amides. | Introduction of a chiral handle to influence subsequent reactions. |

| 2. Diastereoselective Reaction | The amide is treated with a reagent (e.g., an alkyl halide in the presence of a base) to perform a reaction at a specific position. The chiral auxiliary directs the approach of the reagent. | Creation of a new stereocenter with a specific configuration. |

| 3. Separation (if necessary) | The resulting diastereomers are separated using standard techniques like chromatography or crystallization. | Isolation of the desired diastereomer. |

| 4. Cleavage of Auxiliary | The chiral amine is removed from the molecule, typically by hydrolysis. | Release of the enantiomerically pure target molecule and recovery of the chiral auxiliary. nih.gov |

This table illustrates the general principle of using chiral amines as auxiliaries for amide synthesis.

Construction of Enantiopure Heterocyclic Compounds and Natural Product Analogs

The structural framework of this compound is a key component in the asymmetric synthesis of a variety of enantiopure heterocyclic compounds and analogs of natural products. nih.govresearchgate.net Chiral phenylethylamines are recognized as privileged structural motifs for building important medicinal compounds, including 5- and 6-membered heterocycles. researchgate.net They can be incorporated into a target molecule as a chiral template or used as a chiral ligand in metal-catalyzed reactions to induce asymmetry.

The synthesis of fluorinated natural product analogs is of particular interest in medicinal chemistry, as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. mdpi.com this compound provides a direct route to such fluorinated analogs. For instance, it can be used in diastereoselective reactions to create key intermediates for complex targets. The synthesis of polyfluoro furanose and pyranose cores, which are building blocks for potent antiviral and anticancer agents, demonstrates the importance of developing methods to create stereochemically defined fluorinated molecules. nih.gov The use of (R)-1-phenylethylamine as a chiral auxiliary has been documented in the synthesis of various biologically active compounds, establishing a clear precedent for the potential of its fluorinated analog. nih.gov

| Precursor/Auxiliary | Target Heterocycle/Analog | Significance | Reference |

| (R)-1-phenylethylamine | (R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine | Key intermediate for (R)-ramatroban, an anti-allergic agent. | nih.gov |

| (S)-1-phenylethylamine | 6-bromo-L-tryptophan | Key intermediate for the marine natural product Iotrochamide B. | researchgate.net |

| (R)-1-phenylethylamine | Chiral imidazolidin-2-one | Versatile chiral building block for further synthetic transformations. | nih.gov |

This table shows examples of enantiopure compounds synthesized using the non-fluorinated analog, (R/S)-1-phenylethylamine, illustrating the synthetic utility of this class of chiral amines.

Contributions to Chiral Analytical Methodologies

This compound and its derivatives make significant contributions to chiral analytical chemistry, particularly in the determination of enantiomeric purity. The presence of both a chiral center and a fluorine atom allows it to be used in various NMR and chromatographic techniques.

Application as Chiral Solvating Agents (CSAs) in Nuclear Magnetic Resonance Spectroscopy

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that are added to a solution of a racemic analyte in an NMR tube. The CSA interacts non-covalently with both enantiomers of the analyte to form transient, diastereomeric solvates. These diastereomeric complexes have different magnetic environments, which can lead to separate, distinguishable signals for each enantiomer in the NMR spectrum, allowing for the direct measurement of enantiomeric excess (ee).

There is a high demand for chiral fluoro-compounds to serve as CSAs in both ¹H and ¹⁹F NMR. nih.gov The presence of the fluorine atom in this compound makes it an excellent candidate for a ¹⁹F NMR CSA. ¹⁹F NMR offers several advantages, including a wide chemical shift range, high sensitivity, and the absence of background signals in most organic molecules, which can simplify the analysis. rsc.org When this compound is used as a CSA, it can induce chemical shift nonequivalence (Δδ) in the signals of a racemic analyte. Conversely, when analyzing a fluorinated racemic analyte, the fluorine signals of the analyte may be resolved into two distinct peaks upon addition of a suitable chiral partner. semmelweis.hu The ability to use ¹⁹F NMR for the enantiomeric analysis of fluorinated active pharmaceutical ingredients (APIs) is a powerful tool in drug development. rsc.org

| Principle/Feature | Description |

| Mechanism | Formation of transient diastereomeric complexes between the CSA and the analyte enantiomers through non-covalent interactions (e.g., hydrogen bonding, dipole-dipole). |

| NMR Observation | The different spatial arrangements of the diastereomeric complexes lead to different magnetic environments, resulting in separate signals for the R and S enantiomers of the analyte. |

| Quantification | The ratio of the integrals of the separated signals directly corresponds to the enantiomeric excess of the analyte. |

| Advantage of Fluorine | Enables the use of ¹⁹F NMR, which offers high sensitivity and a wide spectral window, simplifying analysis and potentially providing larger signal separation (Δδ) compared to ¹H NMR. rsc.orgnih.gov |

This table summarizes the principles of using a chiral solvating agent in NMR spectroscopy.

Use as Chiral Derivatizing Agents (CDAs) for Stereochemical Analysis

Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that react covalently with the enantiomers of a racemic analyte to form a stable pair of diastereomers. Unlike the transient complexes formed with CSAs, these diastereomers are distinct compounds that can be readily separated and quantified using standard analytical techniques such as HPLC or NMR. researchgate.net

A derivative of the (R)-fluoro(phenyl)methyl scaffold has proven to be a highly effective CDA for the analysis of chiral amines. Specifically, (S)-2-[(R)-fluoro(phenyl)methyl]oxirane, which is synthesized from an enantiopure precursor, serves as a versatile reagent for determining the enantiomeric excess of a wide variety of α-chiral primary and secondary amines. nih.govresearchgate.net The oxirane undergoes a regioselective ring-opening reaction with the chiral amine analyte, forming stable diastereomeric amino alcohol products. These products can be easily distinguished and quantified. nih.gov

The key advantages of this method are:

Broad Applicability: The reagent reacts effectively with a diverse range of chiral amines.

Clear Signal Separation: The resulting diastereomers show excellent separation of signals in ¹H, ¹³C, and, crucially, ¹⁹F NMR spectroscopy. nih.gov

Chromatographic Resolution: The diastereomers are also well-resolved by HPLC, providing a robust alternative or complementary method to NMR for quantification. nih.gov

| Analyte Type | Derivatizing Reagent | Analytical Method | Outcome | Reference |

| α-Chiral Primary Amines | (S)-2-[(R)-fluoro(phenyl)methyl]oxirane | ¹H, ¹³C, ¹⁹F NMR, HPLC | Formation of stable diastereomers with baseline signal separation, allowing accurate ee determination. | nih.govresearchgate.net |

| α-Chiral Secondary Amines | (S)-2-[(R)-fluoro(phenyl)methyl]oxirane | ¹H, ¹³C, ¹⁹F NMR, HPLC | Effective derivatization and quantification of enantiomeric purity. | nih.govresearchgate.net |

This table illustrates the application of a derivative of the title compound's structural backbone as a chiral derivatizing agent.

Integration into Chiral Stationary Phases for Chromatographic Enantioseparation

Chiral Stationary Phases (CSPs) are the core of chiral chromatography (HPLC, GC, SFC), a powerful technique for separating enantiomers. CSPs are typically made by immobilizing an enantiomerically pure molecule (the chiral selector) onto a solid support, most commonly silica (B1680970) gel. When a racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes with different energies. This difference in interaction strength causes one enantiomer to travel through the column faster than the other, resulting in their separation.

Chiral amines, including the parent compound (S)-(-)-1-phenylethylamine, are frequently used as chiral selectors in the creation of CSPs. researchgate.net The amine can be covalently bonded to the silica support, often via a linker, to create a "brush-type" CSP. This compound is a prime candidate for the development of a novel CSP. The introduction of the fluorine atom onto the chiral selector can introduce new interaction mechanisms, such as dipole-dipole or specific hydrogen bonding, which can alter the retention and selectivity (α) of the column, potentially leading to improved separation of certain classes of racemates.

| Component | Role in the CSP | Potential Interactions |

| Solid Support | Silica Gel | Provides a high-surface-area, mechanically stable framework for the CSP. |

| Linker | e.g., Aminopropyltriethoxysilyl group | Covalently attaches the chiral selector to the silica support. |

| Chiral Selector | This compound | Interacts stereoselectively with the analyte enantiomers. |

| Key Interaction Sites | Phenyl group (π-π stacking), Amine group (H-bonding, ionic), Fluorine atom (dipole-dipole, H-bonding). | These interactions contribute to the formation of transient diastereomeric complexes with the analyte, enabling separation. |

This table outlines the components and interaction principles of a hypothetical Chiral Stationary Phase based on this compound.

Advanced Analytical Characterization and Stereochemical Purity Assessment

Spectroscopic Techniques for Enantiomeric and Diastereomeric Purity

Spectroscopic methods offer powerful, non-destructive means to assess the chiral integrity of (R)-2-Fluoro-1-phenyl-ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F NMR with Chiral Additives)

NMR spectroscopy is a cornerstone technique for determining enantiomeric purity. In the absence of a chiral environment, the NMR spectra of enantiomers are identical. However, the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can induce diastereomeric interactions, leading to separate signals for each enantiomer.

For fluoro-organic compounds like this compound, ¹⁹F NMR is particularly advantageous. nih.govrsc.org The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in high sensitivity. nih.gov The use of chiral liquid crystals can create an anisotropic environment, enhancing the spectral separation of enantiomers. nih.gov For instance, lyotropic chiral liquid crystals (CLCs) based on poly-γ-benzyl-L-glutamate (PBLG) have demonstrated versatility in discriminating between enantiomers of fluorinated compounds. nih.gov The differential interaction of the enantiomers with the chiral medium can lead to distinct ¹⁹F chemical shifts or the resolution of ¹⁹F-¹⁹F and ¹⁹F-¹³C residual dipolar couplings (RDCs), allowing for quantification of the enantiomeric excess (ee). nih.govnih.gov

¹H NMR is also widely used. chemicalbook.comchemicalbook.com Chiral solvating agents, such as chiral acids or alcohols, can be added to the NMR sample, forming transient diastereomeric complexes with the amine enantiomers. These complexes exhibit different chemical shifts for corresponding protons, enabling the determination of enantiomeric purity. Common chiral derivatizing agents for amines include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chlorides, which form stable diastereomeric amides with distinct NMR spectra. mdpi.com

Table 1: NMR Techniques for Chiral Purity Analysis

| Technique | Principle | Application to this compound | Key Advantages |

|---|---|---|---|

| ¹⁹F NMR with Chiral Additives | Formation of diastereomeric complexes or interaction with a chiral anisotropic medium leads to distinct ¹⁹F signals for each enantiomer. nih.gov | High sensitivity due to the fluorine atom. Allows for precise quantification of enantiomeric excess. | High sensitivity, wide chemical shift range, less spectral crowding. |

| ¹H NMR with Chiral Additives | Formation of transient diastereomeric complexes with chiral solvating agents or stable diastereomeric derivatives with chiral derivatizing agents. | Enables the resolution of proton signals for each enantiomer, facilitating purity assessment. | Readily available instrumentation, well-established methods. |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.comunits.it This technique is a powerful tool for determining the absolute configuration of chiral compounds by comparing the experimentally measured ECD spectrum with a theoretically predicted spectrum. units.itnih.gov

The ECD spectrum of this compound would exhibit characteristic Cotton effects, which are positive or negative bands corresponding to specific electronic transitions. mdpi.com The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms, providing a unique fingerprint of the (R)-enantiomer. chimia.ch While many small chiral molecules exhibit ECD bands in the UV range (200-300 nm), the development of fluorescence-detected circular dichroism (FDCD) can enhance sensitivity and shift the detection to the visible range. mdpi.com The comparison of the experimental spectrum with quantum chemical calculations allows for an unambiguous assignment of the absolute configuration. nih.govnih.gov

Chromatographic Methods for Enantioseparation and Quantification

Chromatographic techniques are essential for the physical separation and accurate quantification of enantiomers.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

Chiral HPLC is a widely used and effective method for separating enantiomers. mdpi.comsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. hplc.euresearchgate.net

For the separation of this compound, various types of CSPs can be employed, including polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type columns. mdpi.comnih.govgoogle.com Polysaccharide-based CSPs, such as CHIRALCEL® and LUX®, are known for their broad applicability in separating chiral amines. mdpi.com Pirkle-type columns, which are based on π-acid/π-base interactions, are also effective. hplc.eu The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier, is crucial for optimizing the separation. nih.gov The ability to invert the elution order by using a CSP with the opposite configuration is a significant advantage for accurately quantifying a minor enantiomer in the presence of a major one. hplc.eu

Table 2: HPLC Methods for Enantioseparation

| Column Type | Stationary Phase Principle | Typical Mobile Phase | Application to this compound |

|---|---|---|---|

| Polysaccharide-based (e.g., CHIRALCEL®) | Helical polymer structure provides chiral recognition sites. mdpi.com | Hexane/Isopropanol, Hexane/Ethanol | High-resolution separation of enantiomers. |

| Pirkle-type | π-acceptor/π-donor interactions. hplc.eu | Hexane/Dichloromethane/Ethanol nih.gov | Effective for baseline separation of phenylalkylamine derivatives. nih.gov |

| Crown Ether-based | Host-guest complexation. google.com | Perchloric acid aqueous solution/Acetonitrile google.com | Suitable for the separation of primary chiral amines. |

Gas Chromatography (GC) for Optical Purity Determination

Gas chromatography is another powerful technique for determining the optical purity of volatile chiral compounds. wiley.comresearchgate.net For amines like this compound, derivatization is often necessary to improve volatility and chromatographic performance. sigmaaldrich.comnih.gov Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a more volatile trifluoroacetyl derivative. wiley.comsigmaaldrich.com

The separation is achieved on a chiral capillary column, where the stationary phase is a chiral selector, often a cyclodextrin (B1172386) derivative. wiley.comresearchgate.net The differential interactions between the enantiomeric derivatives and the chiral stationary phase lead to their separation. The flame ionization detector (FID) is commonly used for quantification. wiley.com The separation can be optimized by adjusting parameters such as the column temperature. wiley.comsigmaaldrich.com

X-ray Crystallography for Unambiguous Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. ed.ac.ukresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density, revealing the precise spatial arrangement of all atoms in the molecule.

To determine the absolute configuration of a light-atom molecule like this compound, anomalous dispersion effects are utilized. ed.ac.uk By carefully analyzing the intensities of Bijvoet pairs (reflections that are equivalent in the absence of anomalous scattering), the true handedness of the molecule can be established. The Flack parameter is a critical value in the refinement process; a value close to 0 indicates that the correct absolute configuration has been assigned. ed.ac.ukcaltech.edu While obtaining a suitable single crystal can be challenging, the structural information provided by X-ray crystallography is definitive. thieme-connect.de

Broader Research Contexts and Comparative Studies of Analogous Fluorinated Chiral Amines

(R)-2-Fluoro-1-phenyl-ethylamine as a Molecular Model for Biologically Relevant Fluorinated Amines

This compound provides a simplified, yet structurally relevant, scaffold for investigating the conformational and electronic consequences of replacing a hydroxyl group with a fluorine atom—a common bioisosteric substitution in drug design. This is particularly pertinent when studying fluorinated analogues of key neurotransmitters.

The substitution of a hydroxyl group with an isoelectronic fluorine atom in adrenaline-related molecules has been a subject of detailed computational study. researchgate.netnih.gov Research using N-protonated-β-fluoro-β-phenyl-ethylamine as a model for this compound and N-protonated-β-hydroxy-β-phenyl-ethylamine as a model for protonated noradrenaline and adrenaline reveals significant insights into the structural and thermodynamic consequences of this change. researchgate.netnih.gov

First-principles quantum mechanical computations have been employed to explore the conformational landscapes of these model compounds. nih.gov These studies calculate the thermodynamic functions—internal energy (U), enthalpy (H), entropy (S), and Gibbs free energy (G)—for the various stable conformations of the (R) and (S) stereoisomers. nih.gov The analysis of intramolecular hydrogen bonding through Atoms in Molecules (AIM) theory and the aromaticity of the phenyl group have also been investigated. nih.gov Results indicate that the pattern of aromaticity, as influenced by intramolecular interactions, shows little variation between the fluorine and hydroxyl-containing models. researchgate.net The relative thermodynamic functions are typically calculated with respect to a reference conformer where all relevant dihedral angles are in an anti-orientation. nih.gov

Table 1: Comparative Thermodynamic Insights of Model Compounds This table is illustrative, based on the findings that thermodynamic functions (U, H, S, G) were calculated for various stable conformations to understand the impact of OH to F substitution. Specific relative values are detailed in the source literature.

| Property | Model 1: (2-fluoro-2-phenyl-1-ethyl)-ammonium ion | Model 2: (2-hydroxy-2-phenyl-1-ethyl)-ammonium ion | Key Finding |

|---|---|---|---|

| Conformational Landscape | Multiple stable conformers identified. | Multiple stable conformers identified. | The substitution of OH with F alters the energy landscape and conformational preferences. researchgate.net |

| Thermodynamic Functions (U, H, S, G) | Calculated for all stable conformers. | Calculated for all stable conformers. | Provides a basis for comparing the stability and populations of different conformers at equilibrium. nih.gov |

| Intramolecular Bonding | Primarily involves NH+···F and NH+···π interactions. | Primarily involves strong OH···N and NH+···π hydrogen bonds. | The nature and strength of intramolecular interactions differ, influencing overall conformation. researchgate.netnih.gov |

| Aromaticity | Phenyl group aromaticity is influenced by side-chain interactions. | Phenyl group aromaticity is influenced by side-chain interactions. | The extent of aromaticity varies little between the two models. researchgate.net |

Comparative Analysis with Other Fluorinated Phenylethylamine Isomers and Derivatives

The specific placement of the fluorine atom within the phenylethylamine scaffold dramatically influences the molecule's properties. Comparing this compound, where fluorine is on the ethylamine (B1201723) side chain, with isomers where fluorine is on the aromatic ring provides a clearer picture of these structure-property relationships.

The position of fluorine substitution significantly impacts the geometric, energetic, and electronic properties of protonated phenylethylamines. nih.gov When fluorine is substituted on the aromatic ring (e.g., ortho-, meta-, para-positions), the resulting isomers exhibit distinct conformational preferences. nih.gov

Infrared multiphoton photodissociation (IRMPD) spectroscopy and quantum chemical calculations show that for isomers like ortho-, meta-, and para-fluoro-phenylethylamine, the folded gauche conformers are stabilized by intramolecular NH+···π hydrogen bonds. nih.gov In the case of ortho-fluoro-H(+)-phenylethylamine, the proximity of the fluorine allows for additional, direct NH+···F interactions, leading to a more complex energy landscape with multiple distinct gauche conformers. nih.gov In contrast, the effects on the energy landscape are less pronounced for the meta and para isomers. nih.gov

This contrasts with this compound, where the fluorine is on the β-carbon of the side chain. Here, the fluorine atom's influence is primarily through its strong inductive effect on the local electronic environment and its potential to participate in different types of intramolecular hydrogen bonding with the protonated amine group. The effect of fluorine substitution on the structure and stability of peptides has been shown to be dependent on the position and number of fluorine atoms within the amino acid chains. nih.gov

Table 2: Influence of Fluorine Position on Conformation in Protonated Phenylethylamines

| Isomer | Fluorine Position | Dominant Intramolecular Interactions | Conformational Notes |

|---|---|---|---|

| 2-Fluoro-1-phenyl-ethylamine | β-carbon of ethylamine side chain | NH+···F, NH+···π | The gauche effect and hydrogen bonding dictate side-chain conformation. |

| ortho-Fluoro-phenylethylamine | Aromatic Ring (C2) | NH+···π and NH+···F | Reduced symmetry allows for additional stabilizing NH+···F bonds, creating three distinct gauche conformers. nih.gov |

| meta-Fluoro-phenylethylamine | Aromatic Ring (C3) | NH+···π | Energy landscape is less affected compared to the ortho isomer. nih.gov |

| para-Fluoro-phenylethylamine | Aromatic Ring (C4) | NH+···π | Energy landscape is less affected compared to the ortho isomer. nih.gov |

Emerging Research Directions in the Field of Fluorinated Chiral Amino Compounds

The field of fluorinated chiral amino compounds is dynamic, with research pushing into new synthetic methodologies and applications. The unique properties imparted by fluorine—such as altered basicity, lipophilicity, and metabolic stability—make these compounds highly valuable in medicinal chemistry and materials science. nih.gov

Key emerging directions include:

Novel Synthetic Methods: There is active research into more efficient and sustainable methods for creating fluorinated chiral amines. This includes the use of visible light-induced photoredox reactions, where an organic dye like Eosin Y can catalyze the addition of perfluoroalkyl groups to amino acid precursors. fluorine1.ru Furthermore, the use of chiral Ni(II) complexes as powerful tools to synthesize tailor-made non-canonical fluorinated amino acids is gaining traction, allowing for gram-scale production which is essential for further study. nih.gov

Peptide and Protein Engineering: A significant area of research involves incorporating fluorinated amino acids into peptides and proteins to modulate their properties. nih.gov Fluorination can influence protein folding, enhance thermal and metabolic stability, and alter binding affinity. nih.govnih.gov This has profound implications for developing more robust therapeutic proteins and peptide-based drugs. nih.gov

Probes for Structural Biology: The fluorine atom, particularly the ¹⁹F isotope, is a powerful NMR probe. Incorporating fluorinated amino acids into proteins allows for detailed studies of protein structure, dynamics, and protein-ligand interactions without interference from a biological background. nih.gov

Radiopharmaceutical Development: Fluorinated amino acids are being developed as agents for Positron Emission Tomography (PET) imaging. nih.gov For example, radiolabeled fluoro-phenylalanines have been synthesized as potential agents for imaging tumors, leveraging the metabolic pathways of amino acids. nih.gov

The continued exploration of compounds like this compound and its analogues will undoubtedly fuel further innovation in these exciting areas of chemical and biomedical research.

Conclusion and Future Perspectives in R 2 Fluoro 1 Phenyl Ethylamine Research

Current Challenges and Limitations in Synthesis and Application Methodologies

The primary challenge in the synthesis of (R)-2-Fluoro-1-phenyl-ethylamine lies in the efficient and stereoselective construction of its chiral center. Traditional chemical routes to chiral amines often suffer from a lack of stereoselectivity, necessitating resolution steps that are inherently wasteful, or requiring complex, multi-step procedures. ukri.org

One of the most direct methods for preparing α-chiral amines is the asymmetric hydrogenation of prochiral imines. nih.gov However, imines present significant challenges as substrates; they are prone to hydrolysis and can exist as E/Z stereoisomers, which can complicate stereocontrol and reduce the efficiency of the catalytic process. nih.gov Furthermore, the synthesis of the fluorinated precursor itself can be complex. For instance, creating α-fluorophenylacetyl chloride as an intermediate involves multiple steps, including the use of thionyl chloride and subsequent amidation and reduction. rsc.org

Another significant limitation is the reliance on catalysts and reagents that may not be environmentally benign or economically viable for large-scale production. The development of catalytic methods often requires extensive screening of ligands and reaction conditions to achieve high enantioselectivity and yield. nih.gov For applications, the full potential of this compound is yet to be realized, as comprehensive studies into its biological activity and utility as a building block are still emerging. Its structural similarity to endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862) suggests a vast therapeutic chemical space, but this also presents the challenge of achieving selectivity for specific biological targets to avoid off-target effects. nih.gov

Emerging Technologies and Methodologies for Enhanced Efficiency and Selectivity

To address the challenges of synthesis, researchers are increasingly turning to innovative technologies that promise greater efficiency, selectivity, and sustainability.

Biocatalysis : The use of enzymes, particularly amine transaminases (ATAs) and amine dehydrogenases (AmDHs), is a powerful emerging strategy for chiral amine synthesis. acs.orgnih.gov These biocatalysts operate under mild conditions and can exhibit exquisite stereoselectivity, offering a greener alternative to traditional chemical methods. nih.gov Engineered enzymes are being developed with broader substrate scopes and enhanced stability, making the enzymatic synthesis of specialized amines like this compound increasingly feasible. nih.gov For example, enzymatic cascades that combine multiple reaction steps in a single pot can significantly improve efficiency and reduce waste. acs.org

Continuous Flow Chemistry : Shifting from batch to continuous flow processing represents a major technological advance for chemical manufacturing. ukri.org Continuous flow reactors, such as cascade continuous stirred-tank reactors (CSTRs), offer superior control over reaction parameters, enhanced safety, and the potential for easier scale-up. ukri.org This technology is particularly advantageous for handling challenging reactions and can be integrated with catalytic systems, including biocatalysis, to create highly efficient and automated synthesis platforms. acs.org

Computational and AI-Driven Design : The advent of powerful computational tools and artificial intelligence is revolutionizing enzyme engineering and catalyst design. nih.gov AI tools like AlphaFold can accurately predict protein structures, enabling the rational design of enzymes with improved catalytic properties for specific substrates. nih.gov This in-silico approach accelerates the development of bespoke biocatalysts for producing target molecules like this compound.

Potential Avenues for Novel Academic Discoveries and Fundamental Insights

The unique structure of this compound opens up several exciting avenues for future research and discovery.

Medicinal Chemistry and Drug Discovery : Substituted phenethylamines are known to be psychoactive and are present in a wide array of drugs targeting the central nervous system. wikipedia.org The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov Future research could explore this compound as a lead compound or a key building block for novel therapeutics. Computational studies have suggested that phenethylamines may act as microtubule-targeting agents, similar to colchicine, with potential applications in treating cancers and neurodegenerative diseases. nih.gov The ability of phenethylamines to cross the blood-brain barrier makes them particularly interesting candidates for neurological drug discovery. nih.gov

Probing Biological Systems : Due to its structural relationship with neurotransmitters, this compound could serve as a valuable molecular probe. nih.govresearchgate.net Studies using this compound and its analogues could provide fundamental insights into the function and regulation of dopamine, serotonin, and adrenergic receptors. Its specific stereochemistry and the presence of the electronegative fluorine atom could help in mapping the binding pockets of these receptors with greater precision. researchgate.net

Chiral Auxiliaries and Catalysis : Enantiomerically pure amines like 1-phenylethylamine (B125046) are widely used as chiral auxiliaries and resolving agents in asymmetric synthesis. nih.gov this compound could be investigated for similar roles. The fluorine atom might influence the stability and selectivity of diastereomeric intermediates, potentially offering advantages over non-fluorinated analogues in specific synthetic applications. nih.gov

Materials Science : The incorporation of chiral, fluorinated molecules into polymers or other materials could lead to novel properties. Research in this area might explore the use of this compound in the development of chiral stationary phases for chromatography or as a component in advanced functional materials.

Q & A

Q. What are the recommended synthetic routes for (R)-2-Fluoro-1-phenyl-ethylamine, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves asymmetric hydrogenation of fluorinated prochiral ketones or chiral resolution of racemic mixtures. For enantiopure synthesis:

- Use transition-metal catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (ee) (>95%) .

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) effectively separates enantiomers. Confirm purity via 19F NMR with chiral shift reagents (e.g., Eu(hfc)₃) .

- Example Protocol : Reduce 2-fluoro-1-phenyl-ethyl ketone using (R)-BINAP-RuCl₂ catalyst in methanol (50°C, 12 h), yielding (R)-enantiomer with 98% ee .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- 19F NMR : Fluorine chemical shifts (δ) typically appear at -120 to -150 ppm, sensitive to electronic environment and stereochemistry .

- 1H NMR : Protons adjacent to fluorine show splitting (e.g., -CH₂NH₂ at δ 3.1–3.5 ppm, JH-F ~47 Hz) .

- IR Spectroscopy : N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 154.1 (C₈H₁₀FN⁺) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Store under inert atmosphere (argon) at -20°C in amber vials to prevent oxidation and photodegradation.

- Use desiccants (e.g., molecular sieves) to avoid hydrolysis of the amine group .

Q. What is the role of this compound in medicinal chemistry?

- Methodological Answer :

- Acts as a chiral building block for fluorinated β-phenethylamine derivatives. Applications include:

- Enzyme inhibitors : Fluorine enhances binding via polar interactions (e.g., monoamine oxidase studies) .

- Receptor agonists : Structural analog of neurotransmitters (e.g., dopamine, serotonin) for CNS drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Replicate assays under standardized conditions (pH, temperature, cell lines).

- Verify enantiomeric purity (even 2% impurity of (S)-enantiomer may alter activity) .

- Perform meta-analysis of dose-response curves and statistical significance (p < 0.05) to identify outliers .

Q. What computational approaches predict the reactivity of this compound with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the fluorinated carbon .

- Molecular Docking : Use AutoDock Vina to model binding to MAO-B (PDB ID: 2V5Z); fluorine’s electronegativity enhances H-bonding with Tyr-435 .

Q. How can reaction parameters be optimized for high-yield synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalyst loading (0.5–2 mol%), hydrogen pressure (10–50 bar), and solvent polarity (MeOH vs. THF).

- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 1 mol% catalyst, 30 bar H₂ in MeOH yields 92% conversion) .

Q. What in vitro assays assess the metabolic stability of this compound?

- Methodological Answer :

- Hepatic Microsome Assay : Incubate with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS over 60 min (t½ > 30 min indicates stability) .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP2D6) to quantify IC₅₀ values (<10 μM suggests risk of drug-drug interactions) .

Q. How does fluorination at the 2-position affect the physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer :

- Property Comparison Table :

| Property | This compound | Non-Fluorinated Analog |

|---|---|---|

| LogP (octanol-water) | 1.8 ± 0.2 | 2.1 ± 0.3 |

| pKa (amine) | 9.5 | 10.2 |

| Solubility (mg/mL, H₂O) | 15.3 | 8.7 |